molecular formula C17H14N8O3S2 B053333 1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone CAS No. 115786-83-9

1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone

Katalognummer B053333
CAS-Nummer: 115786-83-9
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: LWHRBBMNRHVBJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'TTP-22' and is a member of the tetrazole-thioether family of compounds. TTP-22 has been shown to have promising results in various studies, making it a subject of interest for further research.

Wirkmechanismus

The mechanism of action of TTP-22 is not fully understood, but it is believed to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the inflammatory response, and its inhibition by TTP-22 may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
TTP-22 has been shown to have anti-inflammatory effects in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. TTP-22 has been studied for its effects on the immune system, as it has been shown to modulate the production of cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TTP-22 is its specificity for PDE4, making it a potential therapeutic agent with fewer side effects compared to other anti-inflammatory drugs. However, the synthesis of TTP-22 is complex and requires multiple steps, making it challenging to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of TTP-22.

Zukünftige Richtungen

There are several future directions for the study of TTP-22. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in various cancer types and to understand its mechanism of action. Additionally, TTP-22 may have potential applications in the treatment of other inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Further studies are needed to determine its safety and efficacy in these conditions. Overall, TTP-22 has shown promising results in various studies, making it a subject of interest for further research.

Synthesemethoden

The synthesis of TTP-22 involves the reaction of 4-hydroxyphenyl-1H-tetrazole-5-thiol and 1,3-dichloroacetone in the presence of a base. The resulting product is purified through recrystallization, yielding a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

TTP-22 has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. TTP-22 has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Eigenschaften

CAS-Nummer

115786-83-9

Produktname

1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone

Molekularformel

C17H14N8O3S2

Molekulargewicht

442.5 g/mol

IUPAC-Name

1,3-bis[[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C17H14N8O3S2/c26-13-5-1-11(2-6-13)24-16(18-20-22-24)29-9-15(28)10-30-17-19-21-23-25(17)12-3-7-14(27)8-4-12/h1-8,26-27H,9-10H2

InChI-Schlüssel

LWHRBBMNRHVBJB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)CSC3=NN=NN3C4=CC=C(C=C4)O)O

Kanonische SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)CSC3=NN=NN3C4=CC=C(C=C4)O)O

Synonyme

1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.